molecular formula C20H25N3O3S2 B14423958 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide CAS No. 81500-37-0

4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide

Cat. No.: B14423958
CAS No.: 81500-37-0
M. Wt: 419.6 g/mol
InChI Key: PFVGFQDPJKAOIH-UHFFFAOYSA-N
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Description

4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide is an organic compound that belongs to the class of benzenesulfonamides These compounds are characterized by the presence of a benzenesulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide intermediate. This intermediate is then reacted with dipropylcarbamothioyl chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfinyl or thiol derivatives .

Scientific Research Applications

4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(Benzenesulfonyl)amino]-N-(dipropylcarbamothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

81500-37-0

Molecular Formula

C20H25N3O3S2

Molecular Weight

419.6 g/mol

IUPAC Name

4-(benzenesulfonamido)-N-(dipropylcarbamothioyl)benzamide

InChI

InChI=1S/C20H25N3O3S2/c1-3-14-23(15-4-2)20(27)21-19(24)16-10-12-17(13-11-16)22-28(25,26)18-8-6-5-7-9-18/h5-13,22H,3-4,14-15H2,1-2H3,(H,21,24,27)

InChI Key

PFVGFQDPJKAOIH-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C(=S)NC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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